Dhptu

Description

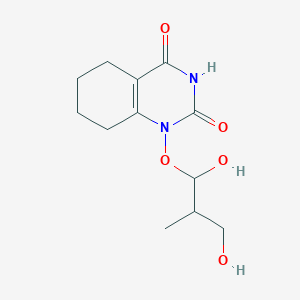

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

126259-82-3 |

|---|---|

Molecular Formula |

C12H18N2O5 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1-(1,3-dihydroxy-2-methylpropoxy)-5,6,7,8-tetrahydroquinazoline-2,4-dione |

InChI |

InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18) |

InChI Key |

MQUAROFWJCQPPG-UHFFFAOYSA-N |

SMILES |

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |

Canonical SMILES |

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |

Synonyms |

1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil DHPTU |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Dihydroxyacetone Phosphate in Glycolysis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal, yet often underappreciated, intermediate in the glycolytic pathway. Positioned at a critical metabolic nexus, its role transcends simple isomerization. This technical guide provides an in-depth analysis of DHAP's function, detailing its formation, enzymatic conversion, and intersection with lipid synthesis and redox shuttling. We present key quantitative enzymatic data, outline detailed protocols for relevant biochemical assays, and provide visualizations of its metabolic context. A thorough understanding of DHAP's multifaceted role is indispensable for professionals engaged in metabolic research and the development of therapeutics targeting these fundamental pathways.

Core Function of DHAP in Glycolysis

In the preparatory phase of glycolysis, the enzyme Aldolase (Fructose-Bisphosphate Aldolase, EC 4.1.2.13) catalyzes the reversible cleavage of one molecule of fructose-1,6-bisphosphate into two distinct triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1]

Reaction: Fructose-1,6-bisphosphate ⇌ Dihydroxyacetone Phosphate + Glyceraldehyde-3-Phosphate

While G3P proceeds directly into the energy-releasing payoff phase of glycolysis, DHAP cannot.[2] To prevent the loss of a three-carbon unit from the energy-yielding pathway, the enzyme Triose Phosphate Isomerase (TPI, EC 5.3.1.1) catalyzes the rapid and reversible isomerization of DHAP into G3P. This reaction ensures that both halves of the original glucose molecule can be catabolized to pyruvate, thus maximizing the net yield of ATP and NADH. The equilibrium of the TPI-catalyzed reaction heavily favors DHAP (approximately 95:5), but the constant consumption of G3P by the subsequent enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase, drives the reaction forward.

Quantitative Enzymatic Data

The enzymes governing the formation and conversion of DHAP operate with high efficiency. TPI, in particular, is often cited as a "kinetically perfect" enzyme, with its catalytic rate being limited primarily by the rate of diffusion of its substrate.

| Enzyme | Organism/Source | Substrate | Km | kcat / Vmax |

| Aldolase A | Rabbit Muscle | Fructose-1,6-bisphosphate | 4.1 µM | 17 s⁻¹ (kcat) |

| Triose Phosphate Isomerase | Rabbit Muscle | Dihydroxyacetone Phosphate | 460 µM | 6300 s⁻¹ (kcat) |

| Triose Phosphate Isomerase | Rabbit Muscle | Glyceraldehyde-3-Phosphate | 390 µM | 670 s⁻¹ (kcat) |

Note: Kinetic parameters can vary significantly based on isozyme, organism, pH, and temperature.

DHAP as a Metabolic Hub

DHAP is a critical branch-point metabolite, linking glycolysis with other essential metabolic pathways.

-

Lipid Synthesis: DHAP can be reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase. Glycerol-3-phosphate serves as the backbone for the synthesis of triacylglycerols (triglycerides) and glycerophospholipids, major components of adipose tissue and cellular membranes.

-

Glycerol-3-Phosphate Shuttle: In certain tissues, such as skeletal muscle and the brain, the conversion of DHAP to glycerol-3-phosphate is the first step in the glycerol-3-phosphate shuttle. This shuttle transports cytosolic NADH reducing equivalents into the mitochondrial electron transport chain (as FADH₂) for oxidative phosphorylation.

References

Dihydroxyacetone Phosphate: A Linchpin of Metabolism

An In-depth Technical Guide on the Structure, Function, and Experimental Analysis of a Central Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of several fundamental biochemical pathways. As a three-carbon phosphorylated ketose, its structure belies the complexity of its roles, which extend from central carbon metabolism to the biosynthesis of lipids and the intricate processes of photosynthesis. This technical guide provides a comprehensive overview of the structure and multifaceted functions of DHAP. It further details quantitative data regarding its cellular concentrations and the kinetics of its associated enzymes, along with explicit experimental protocols for its quantification and the characterization of key enzymatic activities. Visualizations of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the logical and functional relationships surrounding this critical molecule.

Structure of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate is the phosphate ester of dihydroxyacetone.[1] It is a key intermediate in numerous metabolic pathways. The structural and chemical properties of DHAP are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃H₇O₆P[1] |

| Molecular Weight | 170.06 g/mol [1] |

| IUPAC Name | (3-hydroxy-2-oxopropyl) dihydrogen phosphate[2] |

| Synonyms | DHAP, Glycerone phosphate[1] |

| CAS Number | 57-04-5[1] |

| Appearance | Solid[3] |

| Solubility | Soluble in water |

| InChI Key | GNGACRATGGDKBX-UHFFFAOYSA-N[2] |

| SMILES | OCC(=O)COP(O)(O)=O[2] |

Core Functions of Dihydroxyacetone Phosphate in Metabolism

DHAP's central position in metabolism stems from its involvement in several key pathways that are fundamental to energy production, biosynthesis, and redox balance.

Glycolysis

In the glycolytic pathway, DHAP is one of the two three-carbon molecules produced from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[1][2] The other product is glyceraldehyde-3-phosphate (G3P). DHAP and G3P are isomers, and the enzyme triosephosphate isomerase rapidly interconverts them.[4][5] This isomerization is crucial as only G3P can proceed directly through the subsequent steps of glycolysis. Therefore, the conversion of DHAP to G3P ensures that all three carbons of the original glucose molecule can be utilized for energy production.[5]

Lipid Biosynthesis

DHAP is a critical precursor for the synthesis of lipids, particularly triglycerides and phospholipids.[6] It is reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that utilizes NADH.[1] Glycerol-3-phosphate provides the three-carbon backbone for the assembly of these essential lipid molecules. This pathway effectively links carbohydrate metabolism with lipid synthesis, allowing for the storage of excess energy from glucose as fat.[7]

Calvin Cycle

In photosynthetic organisms, DHAP plays a crucial role in the Calvin cycle, the process of carbon fixation.[1] It is one of the products of the reduction of 1,3-bisphosphoglycerate. DHAP is then utilized in the regeneration of ribulose-1,5-bisphosphate, the molecule that accepts carbon dioxide.[1] A portion of the DHAP produced in the chloroplast is also exported to the cytoplasm, where it can be used for the synthesis of sucrose or enter glycolysis.[8]

Glycerol-3-Phosphate Shuttle

DHAP is a key component of the glycerol-3-phosphate shuttle, a mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[9] Cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. Glycerol-3-phosphate then diffuses into the intermembrane space of the mitochondria, where a mitochondrial glycerol-3-phosphate dehydrogenase oxidizes it back to DHAP, reducing FAD to FADH₂. FADH₂ then donates its electrons to the electron transport chain.[10][11]

Quantitative Data

Intracellular Concentrations

The intracellular concentration of DHAP can vary significantly depending on the cell type and metabolic state. Notably, DHAP levels are highly responsive to glucose availability.

| Cell Type/Condition | DHAP Concentration | Reference |

| Human Red Blood Cells | Detectable, accumulates in TPI deficiency | [2] |

| HEK-293T cells (1 mM Glucose) | ~10-fold lower than in 10 mM Glucose | [12] |

| HEK-293T cells (10 mM Glucose) | ~10-fold higher than in 1 mM Glucose | [12] |

| Chlamydomonas (Dark) | Lower levels | [8] |

| Chlamydomonas (Light) | Higher levels | [8] |

Enzyme Kinetics

The enzymes that metabolize DHAP have been extensively studied. The kinetic parameters for two of the key enzymes, triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, are summarized below.

Table 3.2.1: Kinetic Parameters of Triosephosphate Isomerase (TPI)

| Organism | Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Trypanosoma brucei brucei | Dihydroxyacetone phosphate | 1.2 ± 0.1 | 6.5 x 104 | - | [13] |

| Trypanosoma brucei brucei | Glyceraldehyde-3-phosphate | 0.25 ± 0.05 | 3.7 x 105 | - | [13] |

| Unspecified | Dihydroxyacetone phosphate | - | - | 4 x 108 | [14] |

Table 3.2.2: Kinetic Parameters of Glycerol-3-Phosphate Dehydrogenase (GPDH)

| Organism/Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| Human liver (hlGPDH) | Dihydroxyacetone phosphate | - | - | [11][15] |

| Saccharomyces kudriavzevii | Dihydroxyacetone phosphate | 0.11 ± 0.01 | 1005 ± 27 | [5] |

Experimental Protocols

Quantification of Dihydroxyacetone Phosphate

This method allows for the sensitive and specific quantification of DHAP in biological samples, such as red blood cells.[2][9]

Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Collect biological samples (e.g., packed red blood cells) and store them appropriately (e.g., at -80°C).

-

For analysis, lyse the cells in a suitable buffer.

-

-

Protein Precipitation:

-

Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate in a 1:3 or 1:4 ratio (lysate:solvent).

-

Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Incubate on ice for at least 20 minutes.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the metabolites, including DHAP.

-

-

HPLC Separation:

-

Inject the supernatant onto a reverse-phase C8 HPLC column.

-

Use a mobile phase containing an ion-pairing reagent, such as tributylamine, to improve the retention and separation of the highly polar DHAP.[2]

-

Employ a gradient elution with a suitable organic solvent (e.g., methanol or acetonitrile) to separate DHAP from other metabolites.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC system to a time-of-flight mass spectrometer (TOF-MS) for detection.

-

Operate the mass spectrometer in negative ion mode to detect the deprotonated DHAP molecule.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a DHAP standard.

-

Quantify the amount of DHAP in the samples by comparing the peak areas to the standard curve.

-

An internal standard (e.g., a stable isotope-labeled version of DHAP) should be used to correct for variations in sample preparation and instrument response.

-

Enzyme Assays

This assay measures the activity of TPI by coupling the conversion of DHAP to G3P with the subsequent reduction of a substrate that can be monitored spectrophotometrically.[6][7]

Principle: TPI converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. The G3P produced is then used in a reaction catalyzed by an enzyme mix that leads to the formation of a colored product with strong absorbance at 450 nm.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

TPI Assay Buffer: Prepare a suitable buffer (e.g., as provided in a commercial kit or a standard biological buffer like Tris-HCl) at the optimal pH for the enzyme.

-

TPI Substrate: Prepare a solution of dihydroxyacetone phosphate in the assay buffer.

-

Enzyme Mix and Developer: These are typically proprietary components of commercial kits that contain the coupling enzymes and substrates for the colorimetric reaction.

-

NADH Standard: Prepare a standard solution of NADH for generating a standard curve.

-

-

Sample Preparation:

-

Prepare cell or tissue lysates by homogenization in ice-cold TPI Assay Buffer.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

-

Assay Procedure:

-

Prepare a standard curve by adding known amounts of NADH to a series of wells in a 96-well plate.

-

Add the sample supernatant to other wells.

-

Prepare a reaction mix containing the TPI Assay Buffer, TPI Substrate, Enzyme Mix, and Developer.

-

Add the reaction mix to the wells containing the standards and samples.

-

Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode for 20-40 minutes at 37°C.

-

-

Calculation:

-

Determine the rate of change in absorbance (ΔA450/min) from the linear portion of the kinetic curve.

-

Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production, which is proportional to the TPI activity.

-

Express the TPI activity in appropriate units (e.g., mU/mL or U/mg of protein).

-

This assay measures the activity of GPDH by monitoring the oxidation of NADH to NAD+ at 340 nm during the reduction of DHAP to glycerol-3-phosphate.[2][10]

Principle: GPDH catalyzes the reduction of dihydroxyacetone phosphate to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GPDH activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as triethanolamine (TEA) buffer, at the optimal pH for the enzyme (e.g., pH 7.5).

-

NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

-

DHAP Solution: Prepare a solution of dihydroxyacetone phosphate in the assay buffer.

-

-

Sample Preparation:

-

Prepare cell or tissue lysates by homogenization in an appropriate extraction buffer.

-

Centrifuge the lysate to remove insoluble material and collect the supernatant.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADH solution, and the sample supernatant.

-

Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding the DHAP solution to the cuvette and mix thoroughly.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Determine the rate of decrease in absorbance (ΔA340/min) from the initial linear portion of the reaction curve.

-

Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of NADH oxidation.

-

Express the GPDH activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions. The activity can be normalized to the protein concentration of the sample.

-

Conclusion

Dihydroxyacetone phosphate is a molecule of central importance in biochemistry. Its simple structure belies its critical involvement in a wide array of metabolic processes that are fundamental to life. A thorough understanding of its structure, function, and the enzymes that govern its transformations is essential for researchers in metabolism, cell biology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate the roles of DHAP in health and disease.

References

- 1. Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol-3-Phosphate Dehydrogenase Activity Assay [bio-protocol.org]

- 3. Enzyme Activity Measurement of Glycerol-3-Phosphate Dehydrogenase (NAD+) Using Spectrophotometric Assays [creative-enzymes.com]

- 4. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. takara.co.kr [takara.co.kr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. Human Glycerol 3-Phosphate Dehydrogenase: X-Ray Crystal Structures that Guide the Interpretation of Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. EP1896598B1 - Enzymatic method for producing dihydroxyacetone phosphate - Google Patents [patents.google.com]

- 15. Hydride Transfer Catalyzed by Glycerol Phosphate Dehydrogenase: Recruitment of an Acidic Amino Acid Side Chain to Rescue a Damaged Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The DHAP Pathway: A Lynchpin in Cellular Metabolism and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal three-carbon phosphorylated sugar that serves as a critical intermediate in a multitude of cellular metabolic pathways.[1][2] Situated at the crossroads of glycolysis, gluconeogenesis, and lipid biosynthesis, the DHAP pathway dictates the flux of carbon skeletons for energy production, anabolic processes, and cellular signaling. Its central role makes it a molecule of significant interest in understanding cellular physiology and pathology, and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the DHAP pathway, including its core reactions, regulatory mechanisms, and its intricate connections with other metabolic networks. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this vital metabolic hub.

The Core of the DHAP Pathway

The DHAP pathway is not a standalone linear sequence of reactions but rather a central node within cellular metabolism. Its primary reactions involve its formation from fructose-1,6-bisphosphate and its subsequent interconversion with glyceraldehyde-3-phosphate (GAP).

Formation of Dihydroxyacetone Phosphate

DHAP is primarily generated during the fourth step of glycolysis through the cleavage of fructose-1,6-bisphosphate.[3][4] This reaction is catalyzed by the enzyme fructose-bisphosphate aldolase (EC 4.1.2.13).

-

Reaction: Fructose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate

Interconversion with Glyceraldehyde-3-Phosphate

DHAP and GAP are isomers, and their rapid and reversible interconversion is catalyzed by the enzyme triosephosphate isomerase (TPI) (EC 5.3.1.1).[1][5] This equilibrium is crucial as only GAP can directly proceed through the subsequent energy-yielding steps of glycolysis.[4] Although the equilibrium favors DHAP (approximately 96% DHAP to 4% GAP), the constant consumption of GAP in glycolysis drives the reaction in the forward direction.[6]

-

Reaction: Dihydroxyacetone phosphate ⇌ Glyceraldehyde-3-phosphate

Key Enzymes in the DHAP Pathway

The enzymes aldolase and triosephosphate isomerase are central to the core DHAP pathway. Their kinetic properties are critical for maintaining the flow of metabolites.

Table 1: Kinetic Parameters of Key Enzymes in the DHAP Pathway

| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Fructose-Bisphosphate Aldolase (Class II) | Mycobacterium tuberculosis | Fructose-1,6-bisphosphate | 20 | - | 21 | [7] |

| Fructose-Bisphosphate Aldolase (Class II) | Bacillus stearothermophilus | Fructose-1,6-bisphosphate | 4.55 | - | - | [7] |

| Fructose-Bisphosphate Aldolase (Yeast) | Saccharomyces cerevisiae | Fructose-1,6-bisphosphate (total) | 2.3 | 1 (relative) | - | [8] |

| Triosephosphate Isomerase | Yeast | Dihydroxyacetone Phosphate | 970 | - | 430 | [9] |

| Triosephosphate Isomerase | Yeast | Glyceraldehyde-3-Phosphate | 400* | - | 4300 | [9] |

| Triosephosphate Isomerase | Helicobacter pylori | D-Glyceraldehyde-3-phosphate | 410 | - | 6700 | [1] |

| Triosephosphate Isomerase | Human Erythrocyte | D-Glyceraldehyde-3-phosphate | 1.8 x 10⁻⁵ M | - | - | [2] |

*Note: K_m for GAP does not account for diol equilibrium._

Interconnections with Other Metabolic Pathways

The significance of the DHAP pathway lies in its extensive connections to other major metabolic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. Triose phosphate isomerase catalyzes the conversion of dihydroxya... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. userpages.umbc.edu [userpages.umbc.edu]

- 7. Dihydroxyacetone phosphate signals glucose availability to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.reed.edu [people.reed.edu]

- 9. Plasticity of adipose tissue in response to fasting and refeeding in male mice - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroxyacetone Phosphate: A Linchpin in the Biosynthesis of Ether Lipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis, plays a pivotal and indispensable role in the biosynthesis of a unique class of lipids known as ether lipids, which includes plasmalogens. This technical guide provides a comprehensive overview of the function of DHAP in lipid biosynthesis, with a particular focus on the initial, rate-limiting steps that occur within the peroxisome. We delve into the enzymatic reactions, key molecular players, and regulatory mechanisms that govern this critical metabolic pathway. Furthermore, this guide furnishes detailed experimental protocols for the investigation of DHAP-dependent lipid synthesis and presents quantitative data to facilitate a deeper understanding of the kinetics and cellular concentrations of the involved substrates and enzymes. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to enhance comprehension. This document is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, cell biology, and drug development, offering insights into potential therapeutic targets related to ether lipid deficiencies.

Introduction

Lipids are a diverse group of molecules that are fundamental to cellular structure and function. While the majority of glycerolipids possess fatty acids linked to the glycerol backbone via ester bonds, a significant subclass, the ether lipids, are characterized by an ether linkage at the sn-1 position. Plasmalogens, a major type of ether lipid, are particularly enriched in the nervous, cardiovascular, and immune systems, where they are implicated in membrane structure, signal transduction, and protection against oxidative stress.[1][2] The biosynthesis of all ether lipids is critically dependent on the glycolytic intermediate, dihydroxyacetone phosphate (DHAP).[3]

This guide will explore the multifaceted role of DHAP in the initiation of ether lipid biosynthesis, a process that begins in the peroxisome. We will examine the key enzymes, dihydroxyacetone phosphate acyltransferase (DHAPAT) and alkylglycerone phosphate synthase (AGPS), that catalyze the initial steps of this pathway.[4][5] A thorough understanding of this pathway is crucial, as defects in ether lipid synthesis are associated with severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger syndrome.[6][7]

The Core Role of Dihydroxyacetone Phosphate in Lipid Biosynthesis

DHAP serves as the primary acceptor for an acyl chain in the first step of ether lipid synthesis. This function positions DHAP at a critical metabolic crossroads, linking carbohydrate metabolism directly to the formation of a specialized class of lipids. The initial reactions of ether lipid biosynthesis occur exclusively within the peroxisome, highlighting the essential role of this organelle in lipid diversity.[4][8]

The DHAP pathway for ether lipid synthesis is distinct from the more common glycerol-3-phosphate (G3P) pathway, which is responsible for the synthesis of the vast majority of glycerolipids, including triglycerides and ester-linked phospholipids. While both DHAP and G3P can be interconverted, the initial acylation of DHAP is the committed step for the synthesis of all ether lipids in mammals.[9]

The Peroxisomal Acylation of DHAP

The journey of DHAP into the world of lipids begins with its acylation at the sn-1 position. This reaction is catalyzed by the peroxisomal enzyme dihydroxyacetone phosphate acyltransferase (DHAPAT) , also known as glyceronephosphate O-acyltransferase (GNPAT).[10] DHAPAT utilizes an activated fatty acid in the form of a long-chain acyl-CoA to form 1-acyl-DHAP.[10] This enzymatic step is considered a rate-limiting step in ether lipid biosynthesis.

dot

Figure 1: Acylation of DHAP by DHAPAT in the peroxisome.

Formation of the Ether Bond

The second crucial step in this pathway is the replacement of the acyl group at the sn-1 position of 1-acyl-DHAP with a long-chain fatty alcohol, forming the characteristic ether linkage. This reaction is catalyzed by alkylglycerone phosphate synthase (AGPS) , an enzyme that is also localized to the inner side of the peroxisomal membrane.[5] The product of this reaction is 1-alkyl-DHAP, the first intermediate containing an ether bond.

dot

Figure 2: Formation of the ether bond by AGPS.

Subsequent Steps in Ether Lipid Biosynthesis

Following the formation of 1-alkyl-DHAP in the peroxisome, the subsequent steps of ether lipid biosynthesis occur in the endoplasmic reticulum (ER). This necessitates the transport of 1-alkyl-DHAP from the peroxisome to the ER. The ketone group at the sn-2 position of 1-alkyl-DHAP is reduced by an acyl/alkyl DHAP reductase to form 1-alkyl-glycerol-3-phosphate. This is followed by the acylation at the sn-2 position, dephosphorylation, and the addition of a headgroup (e.g., choline or ethanolamine) to yield the final ether lipid or plasmalogen.

dot

References

- 1. Measurement of dihydroxyacetone-phosphate acyltransferase (DHAPAT) in chorionic villous samples, blood cells and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. Exclusive localization in peroxisomes of dihydroxyacetone phosphate acyltransferase and alkyl-dihydroxyacetone phosphate synthase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amsterdam UMC Locatie AMC - Dihydroxyacetone-phosphate acyltransferase (DHAPAT) [amc.nl]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitoyl-coenzyme A synthetase. Mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enzymatic Cleavage of Fructose-1,6-Bisphosphate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Aldolase-Catalyzed Conversion to Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (G3P)

The reversible conversion of fructose-1,6-bisphosphate (FBP) into the triose phosphates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) is a cornerstone of central carbon metabolism. This reaction, catalyzed by the enzyme fructose-bisphosphate aldolase (EC 4.1.2.13), represents a critical juncture in both the catabolic pathway of glycolysis and the anabolic pathways of gluconeogenesis and the Calvin cycle.[1][2][3] Understanding the intricacies of this enzymatic process, from its catalytic mechanisms to its kinetic parameters and regulation, is paramount for research in metabolic diseases, oncology, and infectious diseases where aldolase may serve as a therapeutic target.

The Aldolase Enzyme: A Tale of Two Classes

Fructose-bisphosphate aldolase is a ubiquitous enzyme found in nearly all living organisms.[4] While all aldolases catalyze the same reversible aldol cleavage/condensation reaction, they are broadly divided into two distinct classes based on their catalytic mechanism.[1][5]

-

Class I Aldolases: Found predominantly in animals, plants, and green algae, these enzymes utilize a Schiff base mechanism.[1] A highly conserved lysine residue in the active site forms a covalent intermediate with the substrate.[5][6] Class I aldolases do not require any metal cofactors for their activity.[7] In vertebrates, three tissue-specific isozymes exist: Aldolase A (muscle, erythrocytes), Aldolase B (liver, kidney), and Aldolase C (brain).[1]

-

Class II Aldolases: Primarily found in fungi and bacteria, these enzymes are metalloenzymes that depend on a divalent cation, typically zinc (Zn²⁺), for activity.[1][8] The metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate to facilitate catalysis.[5]

This mechanistic dichotomy presents a significant opportunity for drug development, as inhibitors designed to target the unique mechanism of Class II aldolases could serve as specific antimicrobial agents with minimal impact on the host's Class I enzymes.

Catalytic Mechanisms and Signaling Pathways

The conversion of FBP to DHAP and G3P is a pivotal step in glycolysis, breaking a six-carbon sugar into two three-carbon molecules. The reversibility of the reaction is crucial for gluconeogenesis, where the two triose phosphates are condensed to form FBP.[2]

Caption: Context of the aldolase reaction within the glycolytic pathway.

Class I Aldolase Mechanism (Schiff Base Formation)

The Class I mechanism is a multi-step process involving the formation and subsequent hydrolysis of a Schiff base intermediate.[9]

-

Substrate Binding: Fructose-1,6-bisphosphate binds to the active site.

-

Schiff Base Formation: The ε-amino group of a key lysine residue attacks the C2 carbonyl carbon of FBP, forming a protonated covalent Schiff base (iminium ion) intermediate.[10]

-

Aldol Cleavage: The C3-C4 bond is cleaved, releasing G3P. The remaining three-carbon unit is still covalently attached to the enzyme as an enamine.

-

Tautomerization and Hydrolysis: The enamine is isomerized and then hydrolyzed, releasing DHAP and regenerating the free enzyme.[10]

Caption: Catalytic cycle of Class I aldolase via a Schiff base intermediate.

Class II Aldolase Mechanism (Metalloenzyme)

The Class II mechanism leverages a divalent metal ion, which is coordinated by histidine residues in the active site, to act as an electrophilic catalyst.[5][11]

-

Substrate Binding: DHAP (in the reverse reaction) binds to the active site, with its carbonyl oxygen and phosphate group interacting with the Zn²⁺ ion.

-

Enolate Formation: The Zn²⁺ polarizes the carbonyl bond of DHAP, increasing the acidity of the α-proton. A basic residue, such as glutamate, abstracts this proton to form a stabilized enolate intermediate.[5][12]

-

C-C Bond Formation: The nucleophilic enolate attacks the carbonyl carbon of G3P, forming the C-C bond of FBP.

-

Protonation and Release: The resulting FBP product is protonated and released from the active site.

Caption: Catalytic cycle of Class II aldolase via a metal-stabilized enolate.

Quantitative Enzyme Kinetics

The catalytic efficiency of aldolase isozymes varies depending on the substrate and the metabolic needs of the tissue. Aldolase B, for instance, is adept at cleaving both FBP and fructose-1-phosphate, reflecting its crucial role in fructose metabolism in the liver.[7] The Michaelis constant (Kₘ) and catalytic rate constant (kcat) are key parameters for evaluating enzyme performance.

| Enzyme Source | Isozyme/Class | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Rabbit Muscle | Aldolase A (Class I) | Fructose-1,6-Bisphosphate | 2.3 - 28 | - | - |

| Human Erythrocyte | Aldolase A (Class I) | Fructose-1,6-Bisphosphate | 7.1 | - | - |

| E. coli | Class II | Fructose-1,6-Bisphosphate | 20 | 21 | 1.05 x 10⁶ |

| B. stearothermophilus | Class II | Fructose-1,6-Bisphosphate | 4.55 | - | - |

| Synechocystis sp. | Class II | Fructose-1,6-Bisphosphate | 8 | - | - |

Experimental Protocols

Studying the enzymatic conversion of FBP to DHAP requires robust methodologies for enzyme purification, activity measurement, and product quantification.

Recombinant Aldolase Purification

Purification of recombinant aldolase is a standard procedure for obtaining high-purity enzyme for characterization.

-

Cloning and Expression: The gene encoding the desired aldolase is cloned into an expression vector (e.g., pET vector with a His-tag). The vector is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced, for example, with IPTG.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

-

Clarification: The cell lysate is centrifuged to remove cell debris.

-

Affinity Chromatography: If using a His-tagged protein, the clarified lysate is passed through a Ni-NTA affinity column. The tagged protein binds to the resin and is later eluted with an imidazole gradient.

-

Size-Exclusion Chromatography: For further purification and buffer exchange, the eluted protein is subjected to size-exclusion chromatography.

-

Purity Analysis: Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assay (Coupled Spectrophotometric Method)

A continuous spectrophotometric assay is commonly used to measure aldolase activity. This is a coupled-enzyme assay where the products of the aldolase reaction are consumed by subsequent enzymes, leading to a measurable change in NADH absorbance at 340 nm.[7]

-

Principle: Aldolase produces DHAP and G3P. Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces the two molecules of G3P to glycerol-3-phosphate, oxidizing two molecules of NADH to NAD⁺ in the process. The rate of decrease in absorbance at 340 nm is directly proportional to the aldolase activity.

-

Reaction Mixture (per 1 mL):

-

50 mM Tris-HCl buffer (pH 8.0)

-

5 mM MgCl₂

-

0.2 mM NADH

-

1 unit Triosephosphate Isomerase (TPI)

-

1 unit Glycerol-3-Phosphate Dehydrogenase (GPDH)

-

Enzyme sample (e.g., purified aldolase or cell lysate)

-

-

Procedure:

-

Combine all reaction components except the substrate in a cuvette and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding the substrate, 1 mM Fructose-1,6-Bisphosphate (FBP).

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of aldolase activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of FBP per minute (which corresponds to the oxidation of 2 µmol of NADH).[7]

-

References

- 1. Kinetics of refolding and reactivation of rabbit-muscle aldolase after acid dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Human aldolase B: liver-specific properties of the isozyme depend on type B isozyme group-specific sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational changes in rabbit muscle aldolase. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. core.ac.uk [core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Aldolase B - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate modulation of aldolase B binding in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroxyacetone Phosphate (DHAP): A Cornerstone Precursor for Stereoselective Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in glycolysis and other metabolic pathways, but its significance extends far beyond cellular bioenergetics. In the realm of organic synthesis, DHAP serves as a powerful C3 nucleophilic building block, primarily utilized by a class of stereoselective enzymes known as DHAP-dependent aldolases. The intrinsic instability and high cost of DHAP have historically limited its widespread application. However, the development of sophisticated chemoenzymatic and multi-enzyme cascade systems for the in situ generation of DHAP from inexpensive feedstocks has unlocked its vast potential. This guide provides a comprehensive overview of DHAP's role as a precursor in organic synthesis, detailing its production methods, its application in carbon-carbon bond formation, and its utility in constructing complex chiral molecules, including precursors for pharmaceutically active compounds. Detailed experimental protocols, quantitative data on enzyme performance, and graphical representations of key pathways are presented to equip researchers with the foundational knowledge required to leverage DHAP in their synthetic endeavors.

Introduction: The Dual Identity of DHAP

Dihydroxyacetone phosphate (DHAP) is the phosphate ester of dihydroxyacetone and a central metabolite in most living organisms[1]. It lies at the crossroads of glycolysis and gluconeogenesis, where it is reversibly isomerized to glyceraldehyde-3-phosphate[1]. While indispensable for metabolism, the synthetic utility of DHAP is rooted in its function as a prochiral nucleophile in aldol addition reactions. DHAP-dependent aldolases, a class of highly specific enzymes, utilize DHAP to form new carbon-carbon bonds with a wide variety of aldehyde electrophiles, creating two new stereocenters with remarkable precision[1][2]. This capability makes DHAP an invaluable precursor for the asymmetric synthesis of carbohydrates, polyols, and complex natural product analogues.

A significant hurdle for the preparative use of DHAP is its inherent instability in aqueous solutions, particularly at neutral or basic pH, and its prohibitive cost when purchased commercially[1][3]. Consequently, much research has focused on developing efficient and economical methods for its synthesis, with a strong emphasis on enzymatic and chemoenzymatic one-pot cascade reactions that generate DHAP in situ for immediate consumption in a subsequent aldol reaction[2][4][5].

Synthesis of DHAP: Overcoming Instability and Cost

The practical application of DHAP-dependent aldolases is critically dependent on a reliable and scalable source of DHAP[2]. Both chemical and enzymatic routes have been extensively explored, with enzymatic in situ generation emerging as the most elegant and efficient strategy.

Chemical Synthesis

Chemical routes to DHAP have been developed but often suffer from drawbacks such as low yields, the need for multiple protection and deprotection steps, and the use of toxic or hazardous reagents[1][2]. A notable chemoenzymatic approach involves a four-step synthesis starting from dihydroxyacetone dimer, which achieves a 47% overall yield. A key step in this process is the enzymatic desymmetrization of a 2,2-dimethoxypropane-1,3-diol intermediate using lipase AK[6]. While effective, such multi-step chemical syntheses can be complex for large-scale production.

Enzymatic Synthesis and In Situ Generation

Enzymatic methods provide a milder and often more direct route to DHAP from inexpensive and readily available starting materials. These strategies are frequently designed as "one-pot" cascade reactions, where DHAP is produced and immediately used in the subsequent aldol addition, thus circumventing its instability.

Three primary enzymatic strategies are employed:

-

Phosphorylation of Dihydroxyacetone (DHA): This is the most direct enzymatic route. A highly efficient method uses a bacterial acid phosphatase (e.g., from Shigella flexneri, PhoN-Sf) to transfer a phosphate group from an inexpensive donor like pyrophosphate (PPi) to DHA[4][7]. This single-enzyme system is simple, cost-effective, and easily integrated into a one-pot cascade.

-

Oxidation of Glycerol-3-Phosphate: In this approach, glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized by glycerol phosphate oxidase (GPO) to generate DHAP[8]. This cascade can be constructed using a one-pot, four-enzyme system.

-

Retro-Aldol Cleavage of Fructose-1,6-bisphosphate (FBP): Mimicking glycolysis, FBP is cleaved by fructose-1,6-bisphosphate aldolase (FruA) into DHAP and glyceraldehyde-3-phosphate (G3P). Triosephosphate isomerase (TPI) is then used to convert G3P into a second equivalent of DHAP[1].

The phosphorylation of DHA using an acid phosphatase and PPi stands out for its simplicity and efficiency, making it a highly attractive method for preparative synthesis.

DHAP in Asymmetric C-C Bond Formation: The Power of Aldolases

The primary synthetic application of DHAP is as a donor substrate for aldolases, which catalyze stereoselective aldol additions to a broad range of aldehyde acceptors. This reaction creates a β-hydroxy ketone moiety with two new, contiguous stereocenters. The stereochemical outcome is dictated by the enzyme, not the substrate.

DHAP-dependent aldolases are categorized based on the stereochemistry of the vicinal diol they produce. The four main types allow access to the complete set of all four possible diastereomers from a single achiral aldehyde, a powerful tool for synthetic chemists[1][2].

-

D-Fructose-1,6-bisphosphate Aldolase (FruA/RAMA): Typically from rabbit muscle, it is the most widely used due to its commercial availability and relaxed substrate specificity for the aldehyde. It produces a (3S, 4R) configuration.

-

L-Rhamnulose-1-phosphate Aldolase (RhuA): This enzyme yields the (3R, 4S) configuration.

-

L-Fuculose-1-phosphate Aldolase (FucA): This enzyme produces the (3R, 4R) configuration.

-

D-Tagatose-1,6-bisphosphate Aldolase (GatA): This enzyme provides access to the (3S, 4S) configuration.

The general workflow for using DHAP in an aldolase-catalyzed reaction, especially in a one-pot cascade, is depicted below.

Quantitative Data: Substrate Scope and Reaction Yields

The efficiency of DHAP-dependent aldolase reactions varies with the specific enzyme and the structure of the aldehyde acceptor. While the enzymes are highly specific for DHAP as the donor, they exhibit broad specificity for the acceptor, accommodating aliphatic, aromatic, and functionalized aldehydes. Below is a summary of representative yields from the literature.

| Enzyme | Aldehyde Acceptor | Product Type | Yield (%) | Reference |

| Rhamnulose-1-phosphate Aldolase (RhuA) | α-Hydroxylated Ketones | Branched-chain Monosaccharides | 76 - 95 | [9] |

| Fructose-1,6-bisphosphate Aldolase (RAMA) | Propionaldehyde | 5-Deoxy-D-xylulose | 53 (isolated, dephosphorylated) | [4][5] |

| Rhamnulose-1-phosphate Aldolase (RhuA) | N-Cbz-amino aldehydes | Iminocyclitol Precursors | 70 - 90 | [10] |

| Fructose-1,6-bisphosphate Aldolase (RAMA) | N-Cbz-glycinal | Aza-sugar Precursor | 70 - 90 | [10] |

| Fructose-1,6-bisphosphate Aldolase (RAMA) | 4-Nitroaldehydes | Nitrocyclitols | Not specified, but "efficient" | [11] |

Applications in Drug Development

The ability to synthesize complex, stereochemically defined molecules makes DHAP-based synthesis a valuable tool in drug discovery and development. A particularly important application is the synthesis of iminocyclitols , also known as aza-sugars. These compounds are structural mimics of carbohydrates in which the endocyclic oxygen atom is replaced by a nitrogen atom. Many iminocyclitols are potent inhibitors of glycosidases, enzymes that process carbohydrates, and have therapeutic potential as antiviral, antidiabetic, and anticancer agents[1].

The synthesis of deoxyazasugars often employs a DHAP-dependent aldolase to react with an azido-functionalized aldehyde. The resulting azido-ketose phosphate can then be dephosphorylated and undergo reductive amination to form the desired pyrrolidine or piperidine ring of the iminocyclitol[12]. For example, FDP aldolase has been used to catalyze the condensation of DHAP with 2-azido-3-hydroxypropanal to synthesize 2(R),5(S)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine, a potent glycosidase inhibitor[12].

Experimental Protocols

The following protocols are representative examples synthesized from methodologies reported in the literature for the in situ generation of DHAP and its use in a one-pot aldol addition cascade.

Protocol 1: One-Pot Synthesis of a Chiral Polyol using Phosphatase/Aldolase Cascade

This protocol is adapted from the one-pot procedure for carbohydrate synthesis described by van Herk et al. (2006)[4]. It combines the enzymatic generation of DHAP from DHA and pyrophosphate with an aldolase-catalyzed condensation.

Materials:

-

Dihydroxyacetone (DHA)

-

Sodium pyrophosphate (PPi)

-

Aldehyde acceptor (e.g., propionaldehyde)

-

Acid phosphatase from Shigella flexneri (PhoN-Sf)

-

Rabbit Muscle Aldolase (RAMA)

-

Buffer solution (e.g., 50 mM MES buffer, pH 6.0)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

-

Celite

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve dihydroxyacetone (DHA) and sodium pyrophosphate (PPi) in the reaction buffer. A typical starting concentration might be 50 mM for each.

-

DHAP Generation: Add the acid phosphatase (PhoN-Sf) to the solution. Allow the phosphorylation reaction to proceed at room temperature (or 37°C for increased activity) for a specified time (e.g., 1-2 hours), or monitor for DHAP formation using an appropriate assay.

-

Aldol Addition: Once DHAP generation is underway, add the aldehyde acceptor (e.g., 1.5 equivalents relative to DHA) and the DHAP-dependent aldolase (e.g., RAMA).

-

Reaction Monitoring: Continue the reaction at room temperature with gentle stirring for 22-24 hours. Monitor the progress by TLC or HPLC[8].

-

Dephosphorylation: After the aldol addition is complete, adjust the pH of the reaction mixture to ~5.0 using HCl. Add an excess of acid phosphatase (the same enzyme can often be used for both steps, or a different one like potato acid phosphatase can be added) to hydrolyze the phosphate group from the aldol product[8]. Incubate at 37°C for 24 hours[8].

-

Workup and Purification:

-

Stop the reaction by adjusting the pH to 7.0 with NaOH[8].

-

Add an equal volume of methanol to precipitate the enzymes and salts[8].

-

Filter the mixture through a pad of Celite to remove the precipitate, and wash the pad with methanol[8].

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude polyol can be purified by silica gel column chromatography to yield the final product.

-

Protocol 2: General Procedure for Product Purification

This protocol provides a general guideline for the purification of a neutral aldol condensation product, adapted from standard organic laboratory techniques[10][13].

Materials:

-

Crude reaction mixture from Protocol 1 (after enzyme removal and concentration)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol)

-

Rotary evaporator

Procedure:

-

Preparation: Adsorb the crude, concentrated product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding the silica, and evaporating the solvent to dryness.

-

Column Packing: Prepare a silica gel column using a suitable solvent system determined by prior TLC analysis.

-

Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

-

Characterization: Characterize the final product using standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry, to confirm its structure and purity.

Conclusion

Dihydroxyacetone phosphate has successfully transitioned from a mere metabolic intermediate to a versatile and powerful precursor in modern organic synthesis. The challenges posed by its instability and cost have been effectively mitigated by the development of elegant multi-enzyme cascade systems that generate DHAP in situ from cheap, simple molecules. The stereochemical control exerted by DHAP-dependent aldolases provides a reliable and highly selective method for constructing complex chiral architectures. This methodology has proven particularly fruitful in the synthesis of iminocyclitols and other carbohydrate analogues, demonstrating significant potential for applications in drug discovery and development. As biocatalysis continues to evolve, the utility of DHAP as a cornerstone C3 building block is set to expand, enabling the efficient and sustainable synthesis of ever more complex and valuable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and enzymatic routes to dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of rare sugars using DHAP-dependent aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple enzymatic in situ generation of dihydroxyacetone phosphate and its use in a cascade reaction for the production of carbohydrates: increased efficiency by phosphate cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP1896598B1 - Enzymatic method for producing dihydroxyacetone phosphate - Google Patents [patents.google.com]

- 8. One-Pot Four-Enzyme Synthesis of Ketoses with Fructose 1,6-Bisphosphate Aldolases from Staphylococcus carnosus and Rabbit Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Use of Dihydroxyacetone Phosphate Dependent Aldolases in the Synthesis of Deoxyazasugars - Lookchem [lookchem.com]

- 13. csub.edu [csub.edu]

The DHAP/Glyceraldehyde-3-Phosphate Ratio: A Critical Metabolic Nexus and Signaling Hub

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ratio of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (G3P) is a pivotal determinant of cellular metabolic fate and a sensitive indicator of cellular energy status. Positioned at the crossroads of glycolysis, gluconeogenesis, lipid synthesis, and the pentose phosphate pathway, this equilibrium, primarily governed by the enzyme triosephosphate isomerase (TPI), dictates the direction of carbon flux through these fundamental biochemical routes. Beyond its metabolic role, emerging evidence highlights the DHAP/G3P ratio as a critical signaling node, influencing pathways such as mTORC1 to align cell growth and proliferation with nutrient availability. Dysregulation of this ratio is increasingly implicated in a range of pathologies, including cancer and metabolic disorders, making it a compelling area of investigation for novel therapeutic strategies. This technical guide provides a comprehensive overview of the biological significance of the DHAP/G3P ratio, detailed experimental protocols for its quantification, and a summary of its quantitative values in various biological contexts.

Introduction

Dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) are three-carbon phosphorylated monosaccharides, or triose phosphates, that are central intermediates in glycolysis.[1][2] The enzyme fructose-bisphosphate aldolase cleaves the six-carbon fructose-1,6-bisphosphate into one molecule of DHAP and one molecule of G3P.[2] These two molecules are isomers, and the enzyme triosephosphate isomerase (TPI) rapidly interconverts them.[2][3] This equilibrium is fundamental to cellular metabolism, as only G3P can proceed directly down the glycolytic pathway to generate ATP.[1] The relative abundance of DHAP and G3P, therefore, represents a critical metabolic branch point.

Biological Significance of the DHAP/G3P Ratio

The DHAP/G3P ratio is not merely a passive consequence of glycolytic flux but an active regulator of several key metabolic and signaling pathways.

Glycolysis and Gluconeogenesis

In glycolysis, the rapid conversion of DHAP to G3P by TPI is essential to channel all three carbons from glucose into the energy-yielding steps of the pathway.[1] The forward reaction (DHAP to G3P) is driven by the continuous consumption of G3P by glyceraldehyde-3-phosphate dehydrogenase.[1] Conversely, during gluconeogenesis, the pathway is reversed, with G3P and DHAP being utilized to synthesize glucose.[4] The DHAP/G3P ratio, therefore, reflects the net direction of flux through these opposing pathways.

Lipid Synthesis

DHAP serves as a primary precursor for the glycerol backbone of triglycerides and phospholipids.[5] DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which is then acylated to form lysophosphatidic acid, a key intermediate in the synthesis of various lipids. A high DHAP/G3P ratio can thus favor the diversion of glycolytic intermediates towards lipid biosynthesis.

Pentose Phosphate Pathway (PPP)

The DHAP/G3P ratio has a significant impact on the flux through the pentose phosphate pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis. G3P is an intermediate in the non-oxidative branch of the PPP. Under conditions of high glycolytic flux, an accumulation of upstream glycolytic intermediates, including DHAP and G3P, can drive the reverse reactions of the non-oxidative PPP to generate ribose-5-phosphate for nucleotide synthesis, a process particularly important in proliferating cancer cells.

Signaling Hub: The mTORC1 Connection

Recent studies have identified DHAP as a key signaling molecule that communicates glucose availability to the mechanistic target of rapamycin complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Adequate levels of DHAP are necessary to maintain mTORC1 activity, thus linking glucose metabolism directly to the control of anabolic processes. This sensing mechanism ensures that cell growth is tightly coupled to nutrient supply.

Pathophysiological Implications

-

Cancer: The metabolic reprogramming observed in many cancer cells, often referred to as the Warburg effect, involves an increased rate of glycolysis.[6] This can lead to alterations in the DHAP/G3P ratio, impacting anabolic pathways that support rapid cell proliferation, such as the PPP and lipid synthesis.[7] The ratio can also influence the production of methylglyoxal, a cytotoxic byproduct of DHAP, which is implicated in diabetic complications and neurodegenerative diseases.[8]

-

Metabolic Disorders: Dysregulation of the DHAP/G3P ratio is associated with metabolic disorders. For instance, in triosephosphate isomerase deficiency, a rare genetic disorder, the accumulation of DHAP leads to hemolytic anemia and progressive neurological dysfunction.[9]

Quantitative Data on the DHAP/G3P Ratio

The in vivo ratio of DHAP to G3P is maintained at a relatively high level, favoring DHAP. This is in contrast to the thermodynamic equilibrium of the isolated triosephosphate isomerase reaction, which also favors DHAP formation. The continuous removal of G3P by downstream enzymes in glycolysis keeps the intracellular concentration of G3P low, thus driving the conversion of DHAP to G3P.

| Biological System | Condition | DHAP/G3P Ratio | Reference |

| E. coli | Aerobic growth on glucose | ~9 | [6] |

| Mouse Liver Extract | Control (Vehicle) | ~5-7 | [10] |

| Rat Liver Extract | Control (Vehicle) | ~6-8 | [10] |

| Kidney Cancer Cells (Renca) | - | Elevated DHAP/G3P ratio | [11] |

| Human Red Blood Cells | TPI Deficiency | Significantly increased DHAP | [9] |

Note: The exact intracellular concentrations and ratios can vary depending on the cell type, metabolic state, and the specific experimental conditions.

Experimental Protocols

Accurate quantification of DHAP and G3P is crucial for understanding their metabolic roles. Below are detailed methodologies for their measurement.

LC-MS/MS Method for Triose Phosphate Quantification

This protocol is adapted from methods for analyzing sugar phosphates and can be optimized for DHAP and G3P.[11]

4.1.1. Metabolite Extraction

-

Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing cell pellets or tissues in liquid nitrogen.

-

Extraction Solvent: Add a pre-chilled (-20°C) extraction solvent, such as a mixture of chloroform/methanol/water (1:3:1 v/v/v) or 80% methanol, to the frozen sample.

-

Homogenization: Homogenize the sample using a bead beater or sonicator on ice to ensure complete cell lysis and metabolite extraction.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

4.1.2. Derivatization

To improve chromatographic separation and detection sensitivity, a two-step derivatization can be performed.[11]

-

Methoximation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine and incubate to derivatize carbonyl groups.

-

Silylation or Acylation: Following methoximation, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or an acylating agent like propionic anhydride to derivatize hydroxyl and phosphate groups. Incubate at an elevated temperature (e.g., 60-80°C).

4.1.3. LC-MS/MS Analysis

-

Chromatography: Use a reversed-phase C18 column or a HILIC column for separation.

-

Mobile Phase A: Water with a suitable buffer (e.g., ammonium formate or ammonium acetate) and a weak acid (e.g., formic acid or acetic acid).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: Develop a suitable gradient to achieve separation of DHAP and G3P from other isomers and matrix components.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Select specific precursor-to-product ion transitions for DHAP and G3P.

-

Quantification: Generate standard curves using authentic standards of DHAP and G3P to quantify their concentrations in the samples.

-

Enzymatic Assay for Glyceraldehyde-3-Phosphate

This method relies on the enzymatic conversion of G3P and the subsequent measurement of a product, such as NADH.

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, a source of NAD+, and glyceraldehyde-3-phosphate dehydrogenase.

-

Sample Addition: Add the deproteinized sample extract to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Quantification: Use a standard curve of known G3P concentrations to determine the amount of G3P in the sample.

To measure DHAP using this method, it must first be converted to G3P by adding triosephosphate isomerase to the reaction mixture.

Visualizations of Key Pathways and Workflows

Central Role of DHAP/G3P in Metabolism

Caption: Central position of the DHAP/G3P ratio in core metabolic pathways.

DHAP/G3P Ratio and mTORC1 Signaling

Caption: DHAP as a signal of glucose availability to activate mTORC1.

Experimental Workflow for LC-MS/MS Quantification

Caption: A typical workflow for the quantification of DHAP and G3P using LC-MS/MS.

Conclusion

The DHAP/glyceraldehyde-3-phosphate ratio is a fundamentally important parameter in cellular biology, serving as a critical rheostat that fine-tunes carbon flux through central metabolic pathways. Its role extends beyond that of a simple metabolic intermediate to that of a key signaling molecule, directly linking nutrient status to the regulation of cell growth and anabolism. The growing appreciation of the involvement of a dysregulated DHAP/G3P ratio in major human diseases, particularly cancer and metabolic disorders, underscores its potential as a biomarker and a target for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this crucial metabolic ratio, paving the way for further research into its complex regulatory functions and its exploitation for the development of novel diagnostic and therapeutic strategies.

References

- 1. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Standard Gibbs energy of metabolic reactions: IV. Triosephosphate isomerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dihydroxyacetone Phosphate: A Pivotal Intermediate in the Gluconeogenic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Dihydroxyacetone phosphate (DHAP) is a critical three-carbon phosphorylated ketose that serves as a central intermediate in cellular metabolism. In the intricate network of gluconeogenesis, DHAP represents a key convergence point for various glucogenic precursors, including glycerol, lactate, and certain amino acids. Its strategic position, at the junction of glycolysis and gluconeogenesis, underscores its importance in maintaining glucose homeostasis, particularly during periods of fasting or starvation. This technical guide provides a comprehensive overview of the role of DHAP in the gluconeogenic pathway, detailing its enzymatic transformations, regulatory mechanisms, and its interplay with interconnected metabolic routes. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital metabolic nexus for applications in metabolic disease research and therapeutic development.

Introduction

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway for maintaining blood glucose levels, especially for tissues with an obligate dependence on glucose, such as the brain and red blood cells.[1] This process predominantly occurs in the liver and, to a lesser extent, in the kidneys.[2] Dihydroxyacetone phosphate (DHAP) is a key metabolite in the gluconeogenic pathway, acting as a direct precursor to the formation of fructose-1,6-bisphosphate and, subsequently, glucose. The metabolic flux through DHAP is tightly regulated and is a critical determinant of the overall rate of gluconeogenesis. Understanding the dynamics of DHAP metabolism is therefore essential for elucidating the pathophysiology of metabolic disorders like type 2 diabetes, where dysregulated gluconeogenesis is a key feature.

The Central Role of Dihydroxyacetone Phosphate in Gluconeogenesis

DHAP is positioned at a crucial crossroads in central carbon metabolism. It is one of the two triose phosphates, along with glyceraldehyde-3-phosphate (G3P), that are central to both glycolysis and gluconeogenesis.[3]

Formation of Dihydroxyacetone Phosphate

Several key metabolic pathways converge on the production of DHAP for entry into the gluconeogenic pathway:

-

From Glycerol: Glycerol, released from the hydrolysis of triglycerides in adipose tissue, is a major substrate for gluconeogenesis. In the liver, glycerol is first phosphorylated to glycerol-3-phosphate by glycerol kinase. Subsequently, glycerol-3-phosphate is oxidized to DHAP by the NAD+-dependent enzyme glycerol-3-phosphate dehydrogenase.[4][5]

-

From Lactate and Alanine: Lactate, produced in tissues like muscle during anaerobic glycolysis, and alanine, a key glucogenic amino acid, are converted to pyruvate in the liver. Pyruvate then enters the mitochondria and is carboxylated to oxaloacetate, which is subsequently converted to phosphoenolpyruvate (PEP). A series of reversible glycolytic/gluconeogenic reactions then lead to the formation of DHAP.

-

From Fructose-1,6-bisphosphate: In the context of gluconeogenesis, DHAP is formed along with glyceraldehyde-3-phosphate (G3P) from the cleavage of fructose-1,6-bisphosphate, a reaction catalyzed by aldolase B in the liver.[6]

Enzymatic Conversion of Dihydroxyacetone Phosphate

Two key enzymes are responsible for the metabolism of DHAP in the gluconeogenic pathway:

-

Triose Phosphate Isomerase (TPI): This highly efficient enzyme catalyzes the reversible isomerization of DHAP to glyceraldehyde-3-phosphate (G3P).[7] This reaction is essential as only G3P can be directly utilized in the subsequent steps of gluconeogenesis. The equilibrium of this reaction favors DHAP, but the constant consumption of G3P in the forward direction of gluconeogenesis drives the conversion of DHAP to G3P.

-

Fructose-1,6-bisphosphate Aldolase (Aldolase B): In the gluconeogenic direction, aldolase B catalyzes the aldol condensation of DHAP and G3P to form fructose-1,6-bisphosphate.[6] This is a reversible reaction, and its direction is determined by the relative concentrations of the substrates and products.

Quantitative Data on DHAP and Related Enzymes

The concentration of DHAP and the kinetic properties of the enzymes that metabolize it are critical for understanding the regulation of gluconeogenic flux.

Table 1: Hepatic Metabolite Concentrations During Gluconeogenesis

| Metabolite | Condition | Concentration (nmol/g liver) | Reference |

| Dihydroxyacetone Phosphate (DHAP) | Starved rats | ~50% increase after glycerol administration | [1] |

| Glycerol-3-phosphate | Starved rats | ~40-fold increase after glycerol administration | [1] |

| Fructose-1,6-bisphosphate | Fed and starved rats | No significant change | [6] |

| Glucose-6-phosphate | Postabsorptive rats, glucagon infusion | 60% decrease | [8] |

Table 2: Kinetic Parameters of Key Enzymes in DHAP Metabolism

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate | 0.77 µM | - | Human Muscle | [7][9] |

| Aldolase B | Fructose-1,6-bisphosphate | - | - | - | [7] |

Regulation of DHAP Metabolism in Gluconeogenesis

The flux of DHAP into the gluconeogenic pathway is tightly regulated at multiple levels to ensure that glucose is produced only when needed.

Substrate Availability

The availability of gluconeogenic precursors directly influences the rate of DHAP formation. During fasting, increased lipolysis provides glycerol, and protein catabolism provides glucogenic amino acids, both of which can be converted to DHAP.

Allosteric Regulation

-

Fructose-1,6-bisphosphatase: This enzyme, which acts downstream of DHAP, is a key regulatory point. It is allosterically inhibited by AMP and fructose-2,6-bisphosphate, signaling a low energy state and high glycolytic flux, respectively. Conversely, it is activated by citrate, an indicator of a high energy state.

Hormonal Regulation

-

Glucagon: This hormone, released during periods of low blood glucose, is a primary activator of gluconeogenesis. Glucagon signaling leads to a decrease in the levels of fructose-2,6-bisphosphate, thereby relieving the inhibition of fructose-1,6-bisphosphatase and promoting the conversion of DHAP and G3P towards glucose.[8] Glucagon can also stimulate hepatic lipolysis, increasing the availability of glycerol for DHAP synthesis.[10]

-

Insulin: Conversely, insulin, released in the fed state, suppresses gluconeogenesis. It promotes the synthesis of fructose-2,6-bisphosphate, which inhibits fructose-1,6-bisphosphatase.

Redox State (NADH/NAD+ ratio)

The cytosolic NADH/NAD+ ratio plays a crucial role in the conversion of glycerol-3-phosphate to DHAP, a reaction catalyzed by glycerol-3-phosphate dehydrogenase. A higher NADH/NAD+ ratio, which can occur during alcohol metabolism, can inhibit this step and thus impair gluconeogenesis from glycerol.

Interplay with Other Metabolic Pathways

DHAP is not confined to the gluconeogenic pathway; it actively participates in several interconnected metabolic routes.

Glycerol Phosphate Shuttle

The glycerol phosphate shuttle is a mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation. In this shuttle, cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. The glycerol-3-phosphate then diffuses into the mitochondrial intermembrane space, where it is re-oxidized to DHAP by a mitochondrial glycerol-3-phosphate dehydrogenase, which in turn reduces FAD to FADH2. This shuttle is crucial for regenerating cytosolic NAD+ to maintain glycolytic flux under aerobic conditions.

Lipid Synthesis

DHAP is a precursor for the synthesis of glycerol-3-phosphate, the backbone for triacylglycerols and phospholipids. This highlights the role of DHAP in linking carbohydrate and lipid metabolism.[2]

Experimental Protocols

Measurement of Triosephosphate Isomerase (TPI) Activity

This protocol is based on a colorimetric assay where TPI converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate, which then reacts with an enzyme mix and developer to produce a colored product.

Materials:

-

TPI Assay Buffer

-

TPI Substrate (Dihydroxyacetone phosphate)

-

TPI Enzyme Mix

-

TPI Developer

-

NADH Standard

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Sample (cell or tissue lysate)

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold TPI Assay Buffer. Centrifuge to remove debris and collect the supernatant.

-

NADH Standard Curve Preparation: Prepare a series of NADH standards of known concentrations in TPI Assay Buffer.

-

Reaction Setup:

-

Add samples, standards, and a positive control to separate wells of the 96-well plate. Adjust the volume with TPI Assay Buffer.

-

For each sample, prepare a background control well containing the sample but no TPI substrate.

-

-

Reaction Mix Preparation: Prepare a Reaction Mix containing TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer. For background controls, prepare a mix without the TPI Substrate.

-

Initiate Reaction: Add the Reaction Mix to the sample and standard wells, and the background control mix to the corresponding wells.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 20-40 minutes.

-

Calculation: Determine the change in absorbance per minute from the linear portion of the kinetic curve. Use the NADH standard curve to convert the absorbance change to the amount of NADH produced, which is proportional to TPI activity.

Measurement of Aldolase B Activity

This protocol describes a coupled enzymatic assay to measure the activity of aldolase in the gluconeogenic direction.

Materials:

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Fructose-1,6-bisphosphate (F-1,6-BP) solution

-

NADH solution

-

α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme solution

-

Sample containing Aldolase B

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare all reagent solutions in the assay buffer.

-

Reaction Mixture: In a cuvette, combine the assay buffer, F-1,6-BP solution, NADH solution, and α-GDH/TPI enzyme solution.

-

Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate Reaction: Add the sample containing Aldolase B to the cuvette, mix quickly, and immediately start recording the decrease in absorbance at 340 nm.

-

Measurement: Record the change in absorbance over time for a few minutes.

-

Calculation: The rate of NADH oxidation (decrease in A340) is proportional to the rate of DHAP and G3P production by aldolase. The activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of DHAP by LC-MS/MS

This protocol provides a general workflow for the quantification of DHAP in liver tissue using liquid chromatography-tandem mass spectrometry.

Materials:

-

Liver tissue sample

-

Internal standard (e.g., 13C-labeled DHAP)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of frozen liver tissue in ice-cold extraction solvent containing the internal standard.

-

Centrifuge to precipitate proteins.

-

Collect the supernatant and dry it under vacuum.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[11]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-